![molecular formula C22H13Cl2N3 B2612377 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-27-7](/img/structure/B2612377.png)
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to a class of compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . In this case, the compound contains carbon, hydrogen, nitrogen, and chlorine atoms.
Scientific Research Applications
- Researchers have investigated the anticancer potential of this compound. It exhibits cytotoxic effects against cancer cells by interfering with cell division and inducing apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .
- 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline demonstrates anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing novel anti-inflammatory drugs .
- As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Researchers investigate its potential in preventing age-related diseases and oxidative stress-related conditions .
- Studies suggest that 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline may have neuroprotective effects. It could enhance neuronal survival, making it relevant for neurodegenerative disease research .
- Preliminary data indicate that this compound exhibits antimicrobial properties. Researchers explore its efficacy against bacteria, fungi, and other pathogens, aiming to develop new antimicrobial agents .
- Due to its unique photophysical properties, this compound finds applications in materials science. Researchers investigate its use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices .
Anticancer Properties
Anti-Inflammatory Activity
Antioxidant Effects
Neuroprotective Applications
Antimicrobial Activity
Photophysical Applications
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKXUKPDTUZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline |
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